5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O3/c1-6-9(17(18)19)14-15-16(6)7-2-4-8(5-3-7)20-10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCZBMKATQCOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions with other dipolarophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Cycloaddition: Various dipolarophiles, copper(I) catalyst, solvents like DMSO or acetonitrile.
Major Products
Reduction: Formation of 5-methyl-4-amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Cycloaddition: Formation of fused ring systems with the triazole moiety.
Scientific Research Applications
5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agrochemicals: It is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features :
- Triazole Core : The 1,2,3-triazole ring provides rigidity and hydrogen-bonding capacity.
- 5-Methyl Group: Moderates steric effects compared to bulkier substituents. 4-(Trifluoromethoxy)Phenyl: Combines lipophilic and electron-withdrawing characteristics, influencing pharmacokinetics .
Table 1: Structural Comparison of Selected Triazole Derivatives
Key Findings:
Electron-Withdrawing vs. The trifluoromethoxy group (-OCF₃) offers superior metabolic resistance compared to non-fluorinated substituents (e.g., -OCH₃ in ) due to reduced oxidative metabolism .
Biological Activity Trends :
- Compounds with trifluoromethyl or trifluoromethoxy groups (e.g., ) exhibit enhanced antimicrobial activity, likely due to increased membrane permeability.
- Hybrid structures (e.g., triazole-pyrazole in ) show improved binding to biological targets via π-π interactions but may suffer from solubility issues.
Synthetic Efficiency :
- CuAAC-based methods (e.g., ) achieve moderate yields (39–61%), while glycosylation () or aldehyde-functionalized syntheses () offer higher efficiency (quantitative to 85%).
Biological Activity
5-Methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole (CAS Number: 478041-04-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its efficacy.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C10H7F3N4O3 |
| Molecular Weight | 288.18 g/mol |
| Purity | NLT 98% |
| CAS Number | 478041-04-2 |
Synthesis and Structure
5-Methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole is synthesized through a multi-step process that typically involves the coupling of a trifluoromethoxy-substituted phenyl moiety with a triazole ring. The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and potential biological activity.
Anticholinesterase Activity
Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit notable anticholinesterase activity . For instance, derivatives with similar structures have been shown to inhibit butyrylcholinesterase (BuChE) effectively. In one study, compounds with a triazole scaffold demonstrated IC50 values significantly lower than traditional inhibitors like galantamine, suggesting enhanced efficacy in treating conditions such as Alzheimer's disease .
Neuroprotective Effects
In vitro studies have demonstrated that certain triazole derivatives can protect neuronal cells from oxidative stress-induced damage. For example, compounds similar to 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole were found to mitigate H2O2-induced neurotoxicity in cell cultures . This neuroprotective effect is crucial for developing therapies for neurodegenerative diseases.
Inhibition of Nitric Oxide Synthase (NOS)
The compound has also been investigated for its ability to inhibit nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). Inhibition of nNOS can lead to reduced neuroinflammation and improved outcomes in various neuropathological conditions .
Case Studies
Case Study 1: Anticholinesterase Activity
A series of synthesized triazole derivatives were tested for their BuChE inhibition capabilities. Among these, compounds with a para-CF3 substitution exhibited superior activity compared to their non-fluorinated counterparts. The most potent inhibitor showed an IC50 value of 0.13 µM, indicating its potential as a therapeutic agent against cognitive decline associated with Alzheimer's disease .
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, derivatives of triazoles were evaluated for their ability to reduce neuronal cell death induced by oxidative stress. The results indicated that these compounds not only inhibited cell death but also improved cell viability significantly when exposed to harmful agents like H2O2 .
The mechanisms underlying the biological activities of 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole are multifaceted:
- Enzyme Inhibition : The compound acts as a noncompetitive inhibitor of BuChE and may also affect AChE activity.
- Oxidative Stress Reduction : By scavenging free radicals and modulating antioxidant defenses, it protects neuronal cells from oxidative damage.
- Neuroinflammation Modulation : Inhibiting nNOS leads to decreased production of nitric oxide, thereby reducing neuroinflammatory responses.
Q & A
Q. How can researchers optimize the synthesis of 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole to improve yield and purity?
Methodological Answer: Synthesis optimization typically involves:
- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole formation. Adjusting catalyst loading (e.g., CuSO₄ with sodium ascorbate) can enhance regioselectivity and reduce side products .
- Solvent and Temperature : Reactions in THF/water mixtures at 50°C for 16 hours have shown moderate yields (~61%); testing polar aprotic solvents (e.g., DMF) or microwave-assisted heating may improve efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating nitro-substituted triazoles .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this triazole derivative?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., nitro group at C4 and trifluoromethoxy phenyl at N1). Chemical shifts for nitro groups typically appear at δ 8.5–9.5 ppm in ¹H NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and WinGX (for validation) resolves bond lengths and angles. For example, nitro groups often exhibit planar geometry, which can be validated via anisotropic displacement parameters .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₉F₃N₄O₃).
Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare IC₅₀ values to structurally similar triazoles (e.g., 1-benzyl-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole with IC₅₀ = 12.5 µM) .
- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., MCF-7) can assess anticancer potential. Triazole derivatives often induce apoptosis via p53 activation; monitor caspase-3/7 activity .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?
Methodological Answer:
- Catalyst Design : Ag-Zn nanoheterostructured catalysts promote 1,4-regioselectivity in triazole synthesis. For example, Ag-ZnO catalysts achieve >90% selectivity in azide-alkyne cycloadditions .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) at C4 direct regioselectivity. Computational studies (DFT) can predict favorable transition states .
- Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) favor kinetic products, while higher temperatures favor thermodynamic control .
Q. What methodologies are recommended for resolving contradictions in crystallographic data of nitro-substituted triazoles?
Methodological Answer:
- Refinement Protocols : Use SHELXL for high-resolution refinement. Parameters like R-factor (<0.05) and wR₂ (<0.15) ensure accuracy. For twinned crystals, apply TWIN/BASF commands .
- Validation Tools : PLATON (for symmetry checks) and ORTEP (for visualizing displacement ellipsoids) identify outliers. Anomalous bond lengths (e.g., C-NO₂ > 1.45 Å) suggest overfitting .
- Data Reproducibility : Cross-validate with powder XRD or neutron diffraction if single-crystal data is inconsistent .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace nitro with cyano or methyl groups). For example, 5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-triazole shows altered lipophilicity and activity .
- Biological Profiling : Test analogs in parallel assays (e.g., antimicrobial, anticancer) to identify critical substituents. Tabulate results as:
| Compound Modification | Antimicrobial IC₅₀ (µM) | Cytotoxicity (MCF-7 IC₅₀, µM) |
|---|---|---|
| Nitro at C4 | 12.5 | 15.6 |
| Methyl at C4 | >50 | >50 |
| Trifluoromethyl at phenyl | 8.2 | 10.3 |
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like bacterial dihydrofolate reductase .
Q. How can researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer) to calibrate assay conditions .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. For example, conflicting cytotoxicity data may arise from differences in cell passage number or serum concentration .
Q. What strategies mitigate decomposition of the nitro group during long-term stability studies?
Methodological Answer:
- Storage Conditions : Store at −20°C in amber vials to prevent photodegradation. Lyophilization improves stability in aqueous buffers .
- Stabilizing Agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to formulations. Monitor degradation via HPLC with UV detection at 254 nm .
- Accelerated Stability Testing : Use Arrhenius kinetics (40°C/75% RH for 6 months) to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
